molecular formula C17H21NO2S B8577936 Ethyl 4-methyl-2-(4-phenylthiazol-2-yl)pentanoate

Ethyl 4-methyl-2-(4-phenylthiazol-2-yl)pentanoate

Cat. No.: B8577936
M. Wt: 303.4 g/mol
InChI Key: JETIQLYPJCRHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-(4-phenylthiazol-2-yl)pentanoate is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

ethyl 4-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pentanoate

InChI

InChI=1S/C17H21NO2S/c1-4-20-17(19)14(10-12(2)3)16-18-15(11-21-16)13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3

InChI Key

JETIQLYPJCRHAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)C1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution comprised of ethyl 4-methyl-2-thiocarbamoylpentanoate (410 mg, 2 mmol) in ethanol (5 mL) was treated with 2-bromo-1-phenylethanone (400 mg, 2 mmol). The mixture was refluxed for 30 minutes and concentrated to provide ethyl 4-methyl-2-(4-phenylthiazol-2-yl)pentanoate as a crude product. The crude product was dissolved in methanol (5 mL, tech. grade) and the solution was treated with sodium hydroxide (100 mg, 2.5 mmol). The mixture was stirred for 2 hours and diluted with 0.1 M hydrochloric acid solution. The dilution was extracted with ethyl acetate (25 mL) and the extract was washed with water and brine, dried (MgSO4) and concentrated. Product was purified from the residue by flash column on silica gel (60° A) with 33% ethyl acetate in hexane to provide 4-methyl-2-(4-phenylthiazol-2-yl)pentanoic acid (500 mg, 1.8 mmol). Rf 0.33. 1H NMR (DMSO-d6): 0.96 (d, 6H), 1.71-1.79 (m, 3H), 3.61 (m, 1H), 7.12 (s, 1H), 7.32-7.41 (m, 5H). LCMS: 275.91 (M+H+).
Name
ethyl 4-methyl-2-thiocarbamoylpentanoate
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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